molecular formula C16H16N4O3S B12178417 ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12178417
M. Wt: 344.4 g/mol
InChI Key: FMQMIMGMFQJSMK-UHFFFAOYSA-N
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Description

Ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a benzimidazole moiety linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is then coupled with a thiazole derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen functionalities, while reduction could produce a more saturated compound.

Scientific Research Applications

Ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, altering their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of benzimidazole and thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-1H-benzimidazole with thiazole derivatives. The process can include several steps such as:

  • Formation of Benzimidazole Derivative : The initial reaction involves the formation of a benzimidazole framework.
  • Thiazole Ring Formation : Subsequent reactions introduce the thiazole moiety through cyclization methods.
  • Acetate Group Introduction : The final step involves adding the ethyl acetate group to yield the target compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

  • Gram-positive Bacteria : The compound demonstrated strong inhibitory effects against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : It also showed activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 7.8 µg/mL to 31.25 µg/mL depending on the specific strain .

Antifungal and Antiviral Properties

Research indicates that derivatives of benzimidazoles, including this compound, possess antifungal and antiviral activities. For instance, compounds containing benzimidazole cores have been reported to inhibit fungal growth effectively and show potential against viral infections by targeting specific viral proteins .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Mechanism of Action : The compound is believed to interact with DNA topoisomerases, which are crucial for DNA replication and transcription. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Research Findings Table

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntimicrobialS. aureus, E. coli7.8 - 31.25 µg/mL
AntifungalVarious fungal strainsNot specified
AntiviralViral proteinsNot specified
AnticancerBreast & colon cancer cellsIC50 values < 10 µM

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 2-[2-[(2-methyl-3H-benzimidazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H16N4O3S/c1-3-23-14(21)7-11-8-24-16(19-11)20-15(22)10-4-5-12-13(6-10)18-9(2)17-12/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,22)

InChI Key

FMQMIMGMFQJSMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=C(N3)C

Origin of Product

United States

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